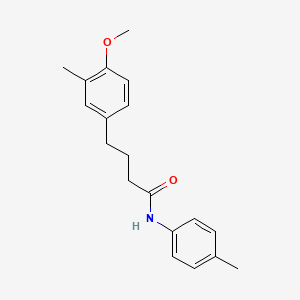
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide, also known as MMb-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been used in scientific research to study the physiological and biochemical effects of cannabinoids.
Mecanismo De Acción
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. By binding to these receptors, 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide can modulate the activity of various signaling pathways that are involved in the regulation of physiological processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and the modulation of motor function. It has also been shown to affect the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide in lab experiments is its high potency, which allows researchers to study the effects of cannabinoids at lower doses than other compounds. It also has a long half-life, which makes it suitable for studying the long-term effects of cannabinoids. However, one limitation of using 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide is its potential for abuse, which requires researchers to take appropriate safety precautions when handling the compound.
Direcciones Futuras
There are several future directions that could be explored in the study of 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide and other synthetic cannabinoids. These include investigating the potential therapeutic applications of cannabinoids in the treatment of various medical conditions, exploring the effects of cannabinoids on the immune system, and developing new synthetic cannabinoids with improved pharmacological properties and reduced potential for abuse.
Métodos De Síntesis
The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide involves the reaction of 4-methoxy-3-methylbenzaldehyde with 4-methylphenylacetic acid in the presence of a Lewis acid catalyst, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through a purification process that involves recrystallization and chromatography.
Aplicaciones Científicas De Investigación
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide has been used in scientific research to study the effects of cannabinoids on the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, mood, and sleep. It has also been used to investigate the potential therapeutic applications of cannabinoids in the treatment of various medical conditions such as chronic pain, epilepsy, and cancer.
Propiedades
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-7-10-17(11-8-14)20-19(21)6-4-5-16-9-12-18(22-3)15(2)13-16/h7-13H,4-6H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIHYMZGLMXXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

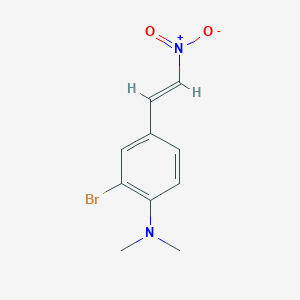
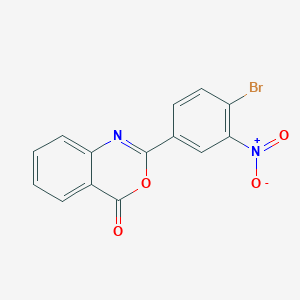

![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)

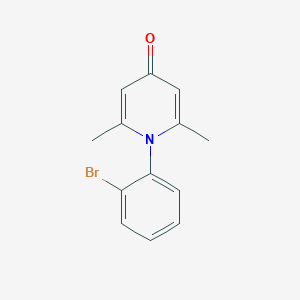


![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
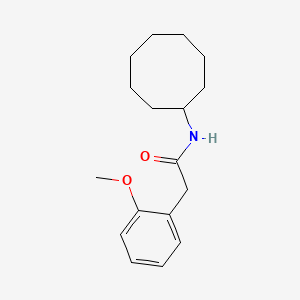
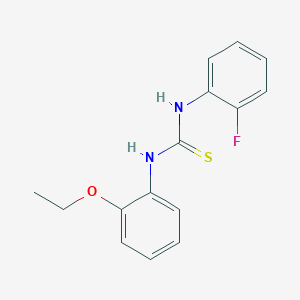
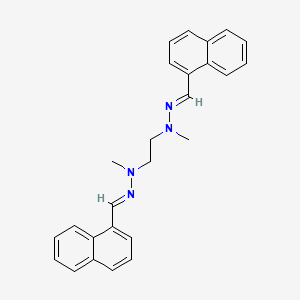
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)
![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)